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Compound of Interest

Compound Name: Rivasterat

Cat. No.: B15602024

An In-depth Technical Guide on the Core Chemical Structure and Properties of Rivasterat
(CU06-1004)

Introduction

Rivasterat, also known as CU06-1004, is an investigational small molecule that has garnered
significant interest for its potential therapeutic applications.[1] Classified as an endothelial
dysfunction blocker, Rivasterat has demonstrated promising anti-inflammatory and vascular-
stabilizing properties in a range of preclinical and early clinical studies. This technical guide
provides a comprehensive overview of the chemical structure, physicochemical and
pharmacological properties, mechanism of action, and key experimental findings related to
Rivasterat, intended for researchers, scientists, and professionals in the field of drug
development.

Chemical Structure and Identifiers

Rivasterat is a complex organic molecule with the following chemical identifiers:
o |[UPAC Name: methyl (E)-6-[(3S,8S,9S,10R,13S,14S,17R)-3-[[(2R,3S,6S)-3-acetyloxy-2-
(acetyloxymethyl)-3,6-dihydro-2H-pyran-6-ylJoxy]-10,13-dimethyl-

2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yllhept-5-
enoate

e Molecular Formula: C37Hs40s

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b15602024?utm_src=pdf-interest
https://www.benchchem.com/product/b15602024?utm_src=pdf-body
https://www.benchchem.com/product/b15602024?utm_src=pdf-body
https://iovs.arvojournals.org/article.aspx?articleid=2794235
https://www.benchchem.com/product/b15602024?utm_src=pdf-body
https://www.benchchem.com/product/b15602024?utm_src=pdf-body
https://www.benchchem.com/product/b15602024?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15602024?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e CAS Number: 2446590-96-9

A brief description of the synthesis of Rivasterat (CU06-1004) involves the deprotection of a
tetrahydropyran analog followed by glycosidation with 4,6-di-O-acetyl-2,3-didieoxyhex-2-
enopyran in the presence of an acid.[2][3][4]

Physicochemical Properties

A comprehensive profile of the physicochemical properties of Rivasterat is crucial for its
development as a therapeutic agent. While some data is available, further characterization is

ongoing.
Property Value Source
Molecular Weight 626.8 g/mol PubChem
Appearance White to off-white powder ClinicalTrials.gov[5]

Soluble in dimethyl sulfoxide
Solubility (DMSO) and olive oil for [2]

experimental use.

Further data on melting point, boiling point, and pKa are not publicly available at the time of this
publication.

Pharmacological Properties
Mechanism of Action

Rivasterat is characterized as a first-in-class endothelial dysfunction blocker.[6][7] Its primary
mechanism of action involves the stabilization of endothelial cells and the inhibition of
inflammatory processes. A key target of Rivasterat is the nuclear factor-kappa B (NF-kB)
signaling pathway, a critical regulator of inflammation.[2][3]

By suppressing the activation of NF-kB, Rivasterat can downregulate the expression of
various pro-inflammatory mediators, including:

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://www.benchchem.com/product/b15602024?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12306704/
https://www.ndineuroscience.com/userfiles/STZ-induced%20Diabetes%20Protocol__.pdf
https://pubmed.ncbi.nlm.nih.gov/24938685/
https://www.benchchem.com/product/b15602024?utm_src=pdf-body
https://clinicaltrials.gov/study/NCT05573100
https://pmc.ncbi.nlm.nih.gov/articles/PMC12306704/
https://www.benchchem.com/product/b15602024?utm_src=pdf-body
https://experimentica.com/solutions/streptozotocin-induced-diabetic-retinopathy/
https://veri.larvol.com/news/cu06/drug
https://www.benchchem.com/product/b15602024?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12306704/
https://www.ndineuroscience.com/userfiles/STZ-induced%20Diabetes%20Protocol__.pdf
https://www.benchchem.com/product/b15602024?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15602024?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Adhesion Molecules: Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion
Molecule-1 (VCAM-1), which are crucial for the recruitment of immune cells to sites of
inflammation.[3]

e Pro-inflammatory Cytokines: Such as Interleukin-1 beta (IL-1[3).[8]

Furthermore, Rivasterat has been shown to inhibit vascular leakage by strengthening
endothelial barrier function.[8] This is achieved through the formation of cortical actin rings via
the cAMP/Rac/cortactin pathway, leading to the stabilization of cell junctions.[9][10] The drug
also demonstrates inhibitory effects on other mediators of vascular permeability, including
vascular endothelial growth factor (VEGF), histamine, and thrombin.[8][10]

Pharmacokinetics (Absorption, Distribution,
Metabolism, Excretion - ADME)

A Phase 1 clinical trial in healthy human subjects has provided initial insights into the
pharmacokinetic profile of Rivasterat.
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PK Parameter Observation Source

The increase in AUCo-t and
Cmax with increasing doses
from 100 mg to 1200 mg was
more than dose-proportional. A
significant food effect was
observed, with administration
Absorption of food increas.ing the | (1]
exposure to Rivasterat and its
metabolites. Dose-normalized
AUCo-t and Cmax were 22.2-
fold and 20.4-fold higher,
respectively, under fed
conditions compared to fasted

conditions.

No noticeable accumulation of
o Rivasterat was observed after
Distribution _ _ _ [1][8]
single or multiple ascending

doses.

Information on the specific
metabolic pathways and

Metabolism metabolites of Rivasterat is not
yet fully characterized in

publicly available literature.

All urine samples from the
Phase 1 study subjects were
below the limit of quantitation
Excretion for Rivasterat and its [1]8]
metabolites, suggesting that
renal excretion is not a major

elimination pathway.

Pharmacodynamics

© 2025 BenchChem. All rights reserved. 4/12 Tech Support


https://iovs.arvojournals.org/article.aspx?articleid=2794235
https://bio-protocol.org/exchange/minidetail?id=10509905&type=30
https://iovs.arvojournals.org/article.aspx?articleid=2794235
https://bio-protocol.org/exchange/minidetail?id=10509905&type=30
https://iovs.arvojournals.org/article.aspx?articleid=2794235
https://bio-protocol.org/exchange/minidetail?id=10509905&type=30
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15602024?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

The pharmacodynamic effects of Rivasterat are directly linked to its mechanism of action. In
preclinical models, oral administration of Rivasterat has been shown to effectively inhibit
vascular leakage and suppress inflammation in various disease models.[3][6] In a Phase 2a
clinical trial for diabetic macular edema, orally administered Rivasterat was associated with
improvements in best-corrected visual acuity and positive changes in metabolic and
inflammatory biomarkers.[11]

Key Experiments and Protocols

Rivasterat has been evaluated in several key in vitro and in vivo experimental models to
elucidate its mechanism of action and therapeutic potential.

In Vitro Model: Hydrogen Peroxide-Induced Senescence
in Human Brain Microvascular Endothelial Cells
(HBMECS)

This model is used to investigate the protective effects of Rivasterat against oxidative stress-
induced cellular damage and senescence in the endothelial cells of the brain.[2]

Experimental Protocol:

Cell Culture: Human Brain Microvascular Endothelial Cells (HBMECS) are cultured under
standard conditions.

o Pretreatment: HBMECs are pretreated with a working solution of Rivasterat (10 pg/ul in
DMSO) for 1 hour.[2]

 Induction of Senescence: Cellular senescence is induced by treating the cells with hydrogen
peroxide (H202).

o Assessment of Senescence: Senescence is evaluated by measuring:

o Reactive Oxygen Species (ROS) Generation: Using a cell-permeable dye like H2-DCFDA.
[2]

o Senescence-Associated [3-galactosidase (SA-B-Gal) Activity: Staining for SA-B-Gall
positive cells.[2]
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o Expression of Inflammatory Proteins: Western blot analysis for proteins such as ICAM-1,
VCAM-1, COX-2, and phosphorylated 1kBa.[2]

In Vivo Model: Lipopolysaccharide (LPS)-Induced Acute
Lung Injury (ALI) in Mice
This model is employed to assess the anti-inflammatory and protective effects of Rivasterat in

an acute inflammatory lung condition.[12]

Experimental Protocol:

Animal Model: C57BL/6 mice are used for this model.[2][12][13][14]

 Induction of ALI: Acute lung injury is induced by intraperitoneal administration of
lipopolysaccharide (LPS).[12]

o Treatment: Four hours after the LPS challenge, mice are treated with Rivasterat (10 mg/kg)
every 12 hours.[12]

o Evaluation of Efficacy: The therapeutic effects are assessed by measuring:
o Survival Rates.[12]
o Pulmonary Edema: Determined by the lung wet/dry weight ratio.[12]

o Histopathological Changes: Analysis of lung tissue sections stained with hematoxylin and
eosin (H&E).[12]

o Inflammatory Cell Infiltration: Counting immune cells in bronchoalveolar lavage fluid
(BALF).[12]

o Myeloperoxidase (MPO) Activity: As a marker of neutrophil infiltration in lung tissue.[12]

o Pro-inflammatory Cytokine Levels: ELISA for TNF-q, IL-1f3, and IL-6 in BALF and serum.
[12]

o Vascular Leakage: Using Evans blue dye.[12]
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o NF-kB Activation: Immunohistochemistry and western blot for NF-kB p65 in lung tissue.
[12]

In Vivo Model: Diabetic Macular Edema (DME)

Preclinical studies have utilized models such as the streptozotocin (STZ)-induced diabetic
retinopathy mouse model to evaluate the efficacy of Rivasterat in treating diabetic eye
disease.[6] A Phase 2a clinical trial has also been conducted in patients with DME.[10][15][16]

Preclinical Experimental Protocol (General Outline):

e Animal Model: Streptozotocin (STZ)-induced diabetic mice are commonly used to model
diabetic retinopathy.[6][11]

e Treatment: Oral administration of Rivasterat.

o Evaluation of Efficacy: Assessment of retinal vascular leakage and other pathological
features of diabetic retinopathy.[6]

Signaling Pathway and Experimental Workflow
Visualizations

To further elucidate the mechanisms and experimental designs discussed, the following
diagrams are provided in the DOT language for Graphviz.

Rivasterat's Proposed Anti-Inflammatory Signaling
Pathway
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Caption: Proposed anti-inflammatory signaling pathway of Rivasterat via inhibition of NF-kB
activation.

Experimental Workflow for In Vitro H202-Induced
Senescence Model
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Caption: Experimental workflow for the in vitro H202-induced senescence model in HBMECs.

Experimental Workflow for In Vivo LPS-Induced Acute
Lung Injury Model
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Caption: Experimental workflow for the in vivo LPS-induced acute lung injury model in mice.

Conclusion

Rivasterat (CU06-1004) is a novel small molecule with a unigue mechanism of action as an
endothelial dysfunction blocker. Its ability to suppress the NF-kB signaling pathway and
stabilize the vasculature underscores its potential as a therapeutic agent for a variety of
inflammatory and vascular diseases. The data gathered from preclinical and early clinical
studies provide a strong foundation for its continued development. This technical guide
summarizes the current knowledge of Rivasterat, offering a valuable resource for the scientific
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and drug development communities. Further research is warranted to fully elucidate its

physicochemical properties, complete its ADME profile, and further detall its intricate signaling

pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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